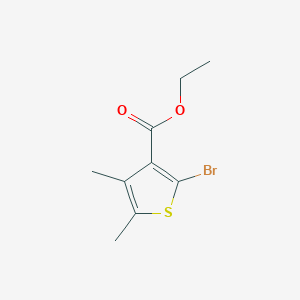

Ethyl 2-bromo-4,5-dimethylthiophene-3-carboxylate

Description

Ethyl 2-bromo-4,5-dimethylthiophene-3-carboxylate (C₉H₁₁BrO₂S, MW 261.18 g/mol) is a brominated thiophene derivative with a substituted ester moiety at the 3-position. Its structure features a thiophene ring bearing bromine at C-2 and methyl groups at C-4 and C-5, which confer steric and electronic effects critical to its reactivity . The compound is synthesized via bromination of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, a precursor widely used in heterocyclic chemistry (e.g., thienopyrimidine synthesis) . The bromine substituent acts as a versatile leaving group, enabling cross-coupling reactions or nucleophilic substitutions, making the compound a key intermediate in medicinal and materials chemistry .

Properties

IUPAC Name |

ethyl 2-bromo-4,5-dimethylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2S/c1-4-12-9(11)7-5(2)6(3)13-8(7)10/h4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBKTXLZVYNVTPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175217-21-7 | |

| Record name | ethyl 2-bromo-4,5-dimethylthiophene-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-bromo-4,5-dimethylthiophene-3-carboxylate typically involves the bromination of 4,5-dimethylthiophene-3-carboxylic acid followed by esterification with ethanol. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The process would involve large-scale bromination and esterification reactions, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The ester group can be reduced to an alcohol.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of 2-substituted-4,5-dimethylthiophene-3-carboxylates.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of 4,5-dimethylthiophene-3-carboxylate alcohol derivatives.

Scientific Research Applications

Synthesis and Reactivity

Ethyl 2-bromo-4,5-dimethylthiophene-3-carboxylate is synthesized through various methods, often involving the bromination of thiophene derivatives. Its reactivity allows it to participate in several organic transformations, making it a versatile building block in synthetic chemistry.

Applications in Medicinal Chemistry

-

Antimicrobial Agents:

This compound has been investigated for its potential as an antimicrobial agent. Studies have shown that derivatives of this compound exhibit activity against various pathogens, including bacteria and fungi. For instance, a screening campaign identified compounds derived from this structure that inhibit the growth of Mycobacterium tuberculosis . -

Inhibitors of Enzymatic Activity:

The compound has been explored as an inhibitor of methionine aminopeptidase (MetAP), an enzyme critical for bacterial protein synthesis. Research indicates that certain derivatives display selectivity for the Fe(II)-form of MetAP, suggesting potential for the development of novel antibacterial therapies . -

Polyketide Synthase Inhibition:

Recent studies have identified this compound as a lead compound in the inhibition of polyketide synthase enzymes involved in the biosynthesis of secondary metabolites with therapeutic properties .

Applications in Organic Synthesis

-

Building Block for Functionalized Thiophenes:

This compound serves as a key intermediate in the synthesis of various functionalized thiophenes used in organic electronics and materials science. Its ability to undergo nucleophilic substitutions allows for the introduction of diverse functional groups . -

Synthesis of Thiazole Derivatives:

This compound can be utilized to prepare thiazole derivatives through cyclization reactions, which are important in developing pharmaceuticals with anti-inflammatory and analgesic properties .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antibacterial Activity

A study screened a library of compounds derived from this compound against E. coli methionine aminopeptidase. The results showed that certain derivatives exhibited low micromolar potency against specific enzyme forms, indicating their potential as antibacterial agents .

Case Study 2: Polyketide Synthase Inhibition

In a comprehensive screening involving over 150,000 compounds, this compound derivatives were identified as promising inhibitors of polyketide synthase enzymes linked to tuberculosis treatment. The compounds demonstrated significant efficacy in both acute and chronic models of infection .

Mechanism of Action

The mechanism of action of ethyl 2-bromo-4,5-dimethylthiophene-3-carboxylate is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the exact mechanisms and molecular targets involved .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Comparative Analysis of Ethyl 2-bromo-4,5-dimethylthiophene-3-carboxylate and Structural Analogs

Key Observations:

- Bromo vs. Selenoureido/Isothiocyanato Groups: The bromine substituent (C-2) provides a leaving group for nucleophilic substitutions (e.g., Suzuki coupling), while selenoureido () and isothiocyanato () groups enable selenium-mediated redox activity or thiourea formation, respectively .

- Cyanoacrylamido Derivatives: Knoevenagel condensation products () exhibit strong antioxidant and anti-inflammatory activities (70.2–83.1% inhibition of edema), surpassing the bromo analog in biological applications .

Biological Activity

Ethyl 2-bromo-4,5-dimethylthiophene-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties, supported by research findings and case studies.

Chemical Structure and Properties

This compound belongs to the thiophene family of compounds, characterized by a five-membered aromatic ring containing sulfur. Its unique substitution pattern enhances its reactivity and biological profile. The compound can undergo various chemical reactions, including substitution, oxidation, and reduction, which are essential for its biological applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including multidrug-resistant pathogens. The minimum inhibitory concentration (MIC) values were notably low, suggesting potent antibacterial activity .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Salmonella Typhi | 0.25 |

Anticancer Properties

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines through apoptosis induction. The mechanism of action appears to involve the modulation of specific signaling pathways related to cell survival and death .

Antioxidant Activity

This compound has shown promising antioxidant activity in various assays. For instance, it effectively scavenged free radicals in DPPH and ABTS assays, indicating its potential to mitigate oxidative stress .

| Assay Type | IC50 (µM) |

|---|---|

| DPPH Scavenging | 15.2 |

| ABTS Scavenging | 12.8 |

Anti-inflammatory Effects

In vivo studies have demonstrated the anti-inflammatory effects of this compound using the carrageenan-induced paw edema model in rats. The percentage inhibition of edema was comparable to standard anti-inflammatory drugs like diclofenac .

| Compound | % Inhibition |

|---|---|

| This compound | 70.2 - 83.1 |

| Diclofenac | 85.0 |

The precise mechanism of action for this compound remains to be fully elucidated; however, it is believed to interact with various molecular targets within cells. These interactions may lead to alterations in enzyme activities or receptor functions that mediate its biological effects .

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results demonstrated a significant reduction in bacterial load when treated with the compound compared to controls.

- Cancer Cell Line Studies : In a controlled laboratory setting, the compound was tested against various cancer cell lines such as HeLa and MCF-7. Results indicated a dose-dependent decrease in cell viability, supporting its potential as an anticancer agent.

Q & A

Q. Why do some studies report higher antioxidant activity for methoxy derivatives despite SAR trends?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.